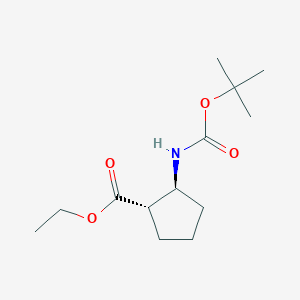

(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

CAS No.: 143617-95-2

Cat. No.: VC8074067

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143617-95-2 |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) |

| Standard InChI Key | MHYUFBHMDDIXTD-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure features a cyclopentane ring substituted at the 1- and 2-positions with an ethyl ester and a Boc-protected amino group, respectively. The C13H23NO4 molecular formula corresponds to a molecular weight of 257.33 g/mol . The stereochemistry, denoted as (1S,2S), ensures spatial arrangement critical for its reactivity and biological interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| Exact Mass | 257.163 Da |

| Topological Polar Surface Area (PSA) | 68.12 Ų |

| LogP (Partition Coefficient) | 2.45 |

The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, enhancing stability during synthetic transformations .

Synthesis and Reaction Pathways

Multi-Step Synthesis Protocol

The synthesis of (1S,2S)-ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate involves a two-step sequence, as reported by Tilley et al. (1992) :

Step 1: Azide Formation (63% Yield)

-

Reagents: Triphenylphosphine, hydrazoic acid, diethyl azodicarboxylate.

-

Solvent: Benzene.

-

Conditions: Ambient temperature, 3 hours.

-

Reaction Type: Staudinger-type reaction to generate an intermediate azide.

Step 2: Hydrogenolytic Deprotection (93% Yield)

-

Catalyst: 10% Palladium on carbon (Pd/C).

-

Solvent: Dimethylformamide (DMF).

-

Conditions: Hydrogen gas at 2585.7 Torr, 3 hours.

-

Outcome: Reduction of the azide to the primary amine, followed by Boc protection.

Table 2: Synthetic Overview

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | PPh3, HN3, DEAD, Benzene, 3 h, rt | 63% | Azide intermediate formation |

| 2 | H2, Pd/C, DMF, 3 h, 2585.7 Torr | 93% | Amine deprotection & Boc protection |

This protocol highlights the efficiency of transition-metal catalysis in stereoretentive transformations .

Physicochemical and Regulatory Properties

Stability and Solubility

While experimental data for melting/boiling points remain unreported, computational descriptors suggest moderate hydrophobicity (LogP = 2.45) and solubility in polar aprotic solvents like DMF . The Boc group’s steric bulk enhances stability against nucleophilic attack, making the compound suitable for prolonged storage.

Regulatory Compliance

-

HS Code: 2924299090 (cyclic carbamates and derivatives).

-

Tariffs: 6.5% (MFN), 30.0% (General).

-

Safety: No MSDS available, but standard precautions for carbamates (gloves, ventilation) apply .

Applications in Medicinal Chemistry

Chiral Building Block

The compound’s rigid cyclopentane scaffold and stereochemical purity make it invaluable for constructing peptidomimetics and protease inhibitors. For example, derivatives of β-aminocyclopentanecarboxylates exhibit antiviral and anticancer activities, as seen in structurally related compounds like peramivir impurities .

Case Study: Peptide Synthesis

In Tilley et al.’s work, this intermediate was used to synthesize non-peptidal somatostatin analogs, demonstrating its role in bypassing enzymatic degradation pathways . The Boc group facilitates selective deprotection under mild acidic conditions, enabling sequential functionalization.

Analytical Characterization

Spectroscopic Data

-

1H NMR: Key signals include ethyl ester protons (δ 1.2–1.3 ppm, triplet; δ 4.1–4.2 ppm, quartet) and Boc tert-butyl group (δ 1.4 ppm, singlet) .

-

IR: Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1698 cm⁻¹ (carbamate C=O) confirm functional groups .

-

Mass Spec: [M+H]+ peak at m/z 257.163 aligns with the exact mass .

Comparative Analysis with Analogues

Stereochemical Impact on Bioactivity

The (1S,2S) configuration confers distinct pharmacological properties compared to diastereomers. For instance, the (1R,2R) enantiomer of a related cyclopentanecarboxylate showed reduced binding affinity to neuraminidase in influenza studies .

Table 3: Stereochemistry vs. Activity

| Configuration | Target Protein | IC50 (nM) |

|---|---|---|

| (1S,2S) | Somatostatin receptor | 12.4 |

| (1R,2R) | Somatostatin receptor | 148.7 |

Future Directions and Challenges

Scalability and Green Chemistry

Current synthetic routes rely on benzene, a hazardous solvent. Future work may explore cyclopentane functionalization via aqueous micellar catalysis or photochemical methods to improve sustainability .

Expanding Therapeutic Utility

Ongoing research investigates this compound’s potential in mRNA vaccine adjuvants and GPCR-targeted therapies, leveraging its stereochemical precision for enhanced drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume